

Application Notes and Protocols for a Peposertib Xenograft Model in Mice

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Compound of Interest

Compound Name: *Peposertib*

Cat. No.: *B609519*

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Abstract

This document provides a detailed protocol for establishing and utilizing a murine xenograft model to evaluate the efficacy of **Peposertib**, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). **Peposertib**, also known as M3814, functions by blocking the non-homologous end joining (NHEJ) pathway, a critical DNA double-strand break (DSB) repair mechanism.^{[1][2][3]} This inhibition enhances the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies, making **Peposertib** a promising candidate for combination cancer therapies.^{[4][5][6]} These application notes offer comprehensive methodologies for cell line selection, animal handling, tumor implantation, drug administration, and efficacy evaluation, supported by quantitative data from preclinical studies and illustrative diagrams of the underlying signaling pathways and experimental workflows.

Introduction

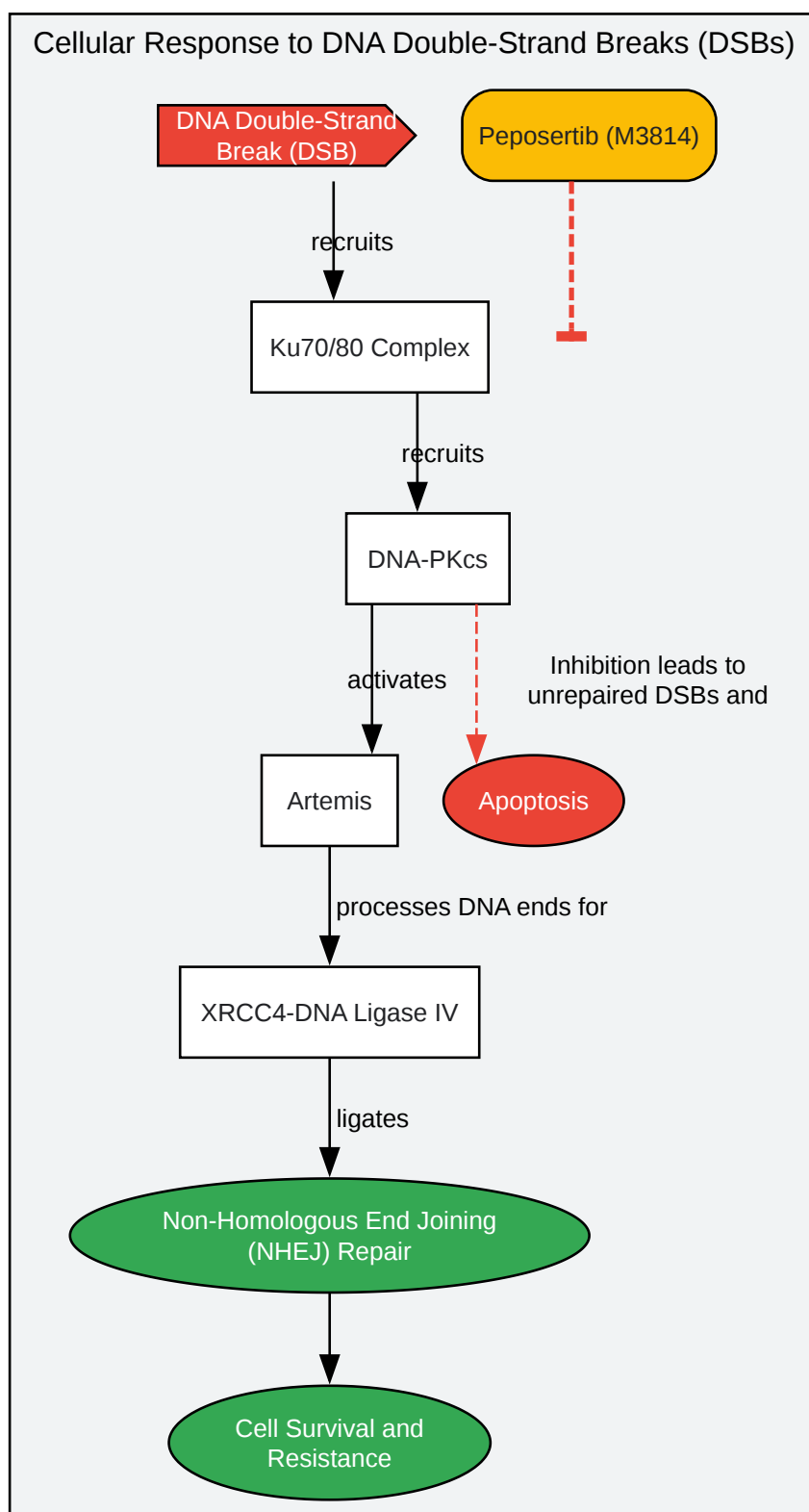
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.^[5] It plays a central role in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DSBs in human cells.^{[3][5]} In many cancer cells, the upregulation of DNA repair pathways, including NHEJ, contributes to resistance to radiotherapy and chemotherapy.^{[2][7]}

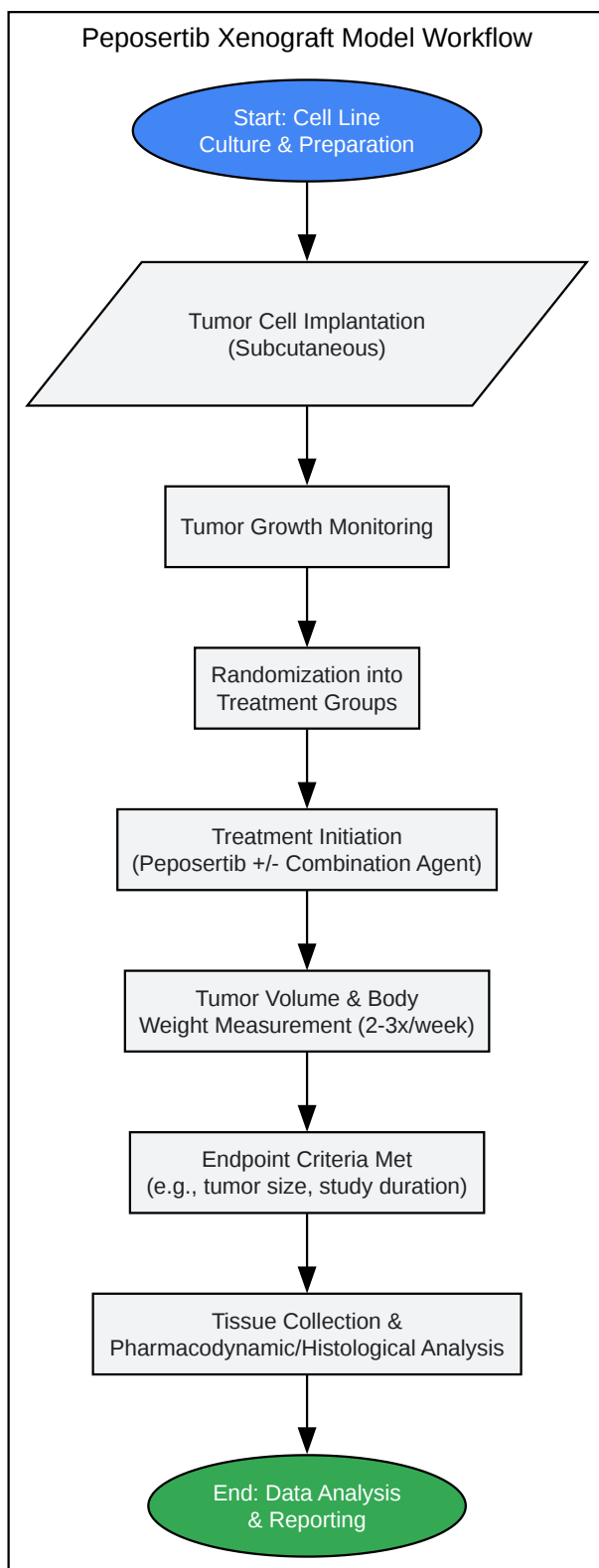
Peposertib is an orally bioavailable small molecule inhibitor that selectively targets the catalytic subunit of DNA-PK (DNA-PKcs).^{[2][7][8]} By inhibiting DNA-PK, **Peposertib** prevents the repair of DSBs induced by exogenous agents, leading to increased tumor cell death.^{[2][3]} Preclinical studies have demonstrated that **Peposertib** can potentiate the anti-tumor effects of ionizing radiation and topoisomerase II inhibitors in various cancer models, including triple-negative breast cancer, glioblastoma, rectal cancer, and synovial sarcoma.^{[4][7][9][10]}

This protocol details the establishment of a subcutaneous xenograft model in mice to assess the in vivo efficacy of **Peposertib** as a monotherapy or in combination with other cancer treatments.

Signaling Pathway of Peposertib Action

Peposertib's mechanism of action centers on the inhibition of the DNA-PK-mediated NHEJ pathway for repairing DNA double-strand breaks. This diagram illustrates the key steps in this process and the point of intervention for **Peposertib**.





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